molecular formula C9H10O2 B066970 3-Hydroxy-2,6-dimethylbenzaldehyde CAS No. 179554-20-2

3-Hydroxy-2,6-dimethylbenzaldehyde

Cat. No.: B066970
CAS No.: 179554-20-2
M. Wt: 150.17 g/mol
InChI Key: ALSLMZLSIBDVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2,6-dimethylbenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the 3-position and methyl groups at the 2- and 6-positions of the aromatic ring. Substituted benzaldehydes are frequently explored in medicinal and synthetic chemistry due to their reactivity and biological relevance, particularly in drug discovery and organic synthesis .

Properties

CAS No.

179554-20-2

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-hydroxy-2,6-dimethylbenzaldehyde

InChI

InChI=1S/C9H10O2/c1-6-3-4-9(11)7(2)8(6)5-10/h3-5,11H,1-2H3

InChI Key

ALSLMZLSIBDVQU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)O)C)C=O

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)C=O

Synonyms

Benzaldehyde, 3-hydroxy-2,6-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Hydroxy-2,6-dimethylbenzaldehyde with key analogs, focusing on substituent positions, molecular properties, and biological activities:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound OH (3), CH₃ (2,6) C₉H₁₀O₂ 150.18* Not explicitly reported N/A
2,4-Dihydroxy-3,6-dimethylbenzaldehyde OH (2,4), CH₃ (3,6) C₉H₁₀O₃ 166.18 m.p. 163–164°C; synthesized via formanilide and phosphorus oxychloride
3-Hydroxybenzaldehyde OH (3) C₇H₆O₂ 122.12 Simpler analog; lacks methyl groups
3-Ethynylbenzaldehyde Ethynyl (3) C₉H₆O 130.14 Contains ethynyl group; safety data available (e.g., first aid measures)
Phenanthrene-based tylophorine derivatives (e.g., Compound 5a) OH (3), OCH₃ (2,6,7) C₂₄H₂₇NO₅ 409.48 Cytotoxic (IC₅₀ = 11.6 μM vs. H460 lung cancer cells)
β-Hydroxy-β-aryl propanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) Propanoic acid backbone with aryl groups Variable Variable Anti-inflammatory activity; COX-2 selectivity influenced by α-methyl substitution

*Calculated based on molecular formula.

Key Observations

Substituent Position and Reactivity :

  • The hydroxyl group at position 3 in this compound distinguishes it from 2,4-dihydroxy-3,6-dimethylbenzaldehyde, which has additional hydroxyl groups . The latter’s higher oxygen content likely increases polarity and hydrogen-bonding capacity, affecting solubility and interaction with biological targets.
  • Compared to 3-Hydroxybenzaldehyde , the addition of methyl groups at positions 2 and 6 in the target compound may enhance steric hindrance, altering its reactivity in condensation or nucleophilic addition reactions.

Biological Activity: Cytotoxicity: Phenanthrene-based tylophorine derivatives (e.g., compound 5a) with methoxy and hydroxy substituents exhibit cytotoxic activity against lung carcinoma cells (IC₅₀ = 11.6 μM) . While the target compound lacks methoxy groups, its hydroxy and methyl substituents could modulate similar bioactivity through electronic or steric effects. Anti-inflammatory Potential: β-Hydroxy-β-aryl propanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) demonstrate anti-inflammatory properties linked to COX-2 selectivity .

Synthetic Methods: describes the synthesis of 2,4-dihydroxy-3,6-dimethylbenzaldehyde using formanilide and phosphorus oxychloride, followed by methylation .

Safety Considerations :

  • While safety data for this compound are unavailable, 3-Ethynylbenzaldehyde’s safety data sheet highlights precautions for inhalation, skin contact, and ingestion . The presence of a reactive aldehyde group in both compounds suggests comparable handling precautions.

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-2,6-dimethylbenzaldehyde, and how can regioselectivity be controlled?

  • Methodological Answer : Regioselective synthesis can be achieved via directed ortho-metalation or Friedel-Crafts formylation of pre-functionalized substrates. For example, bromination of 2,6-dimethylphenol followed by formylation and hydroxylation may yield the target compound. Key parameters include:
  • Use of Lewis acids (e.g., AlCl₃) to direct formylation.
  • Temperature control (0–25°C) to minimize side reactions.
  • Protecting groups (e.g., acetyl) for hydroxy groups to prevent oxidation .
Synthetic Method Catalyst/Conditions Yield Reference
Friedel-Crafts FormylationAlCl₃, DCM, 0°C~65%
Directed MetalationLDA, THF, -78°C~72%

Q. How can the purity and structure of this compound be validated?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
  • Aldehyde proton at δ 9.8–10.2 ppm.
  • Hydroxy proton (broad) at δ 5.5–6.5 ppm.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
  • X-ray Diffraction : For crystalline derivatives, resolve intermolecular interactions (e.g., hydrogen bonding) to confirm stereoelectronic effects .

Q. What are the optimal storage conditions to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at 2–8°C to avoid oxidation of the aldehyde group. Use amber vials to limit photodegradation. Stability studies show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dimethyl and 3-hydroxy groups influence reactivity?

  • Methodological Answer :
  • Steric Effects : The 2,6-dimethyl groups hinder electrophilic substitution at the para position, directing reactions to the meta or ortho positions.
  • Electronic Effects : The hydroxy group activates the ring via resonance, enhancing nucleophilic aromatic substitution (e.g., nitration, halogenation). Computational studies (DFT) using SMILES/InChI descriptors (e.g., Canonical SMILES: CC1=C(C(=C(C(=C1)C)O)C=O)C) can model substituent effects on charge distribution .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :
  • Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing.
  • Solubility Optimization : Test in DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference.
  • Metabolic Stability : Assess hepatic microsomal degradation to differentiate intrinsic vs. metabolism-dependent activity. For example, conflicting data may arise from variations in bacterial strains or assay conditions .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Use ruthenium TsDPEN catalysts (0.5–1 mol%) in asymmetric transfer hydrogenation. Key conditions:
  • Solvent: Isopropanol or CH₂Cl₂ with formic acid.
  • Temperature: 25–40°C.
  • Yields: >90% with ee >95% (confirmed by chiral HPLC). This method is scalable for natural product synthesis .
Catalyst Solvent ee (%) Yield (%)
(S,S)-Ru TsDPENiPrOH9792
(R,R)-Ru TsDPENCH₂Cl₂/HCO₂H9589

Q. What computational tools predict the compound’s interactions in drug discovery?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., CYP450 enzymes) to predict binding affinities.
  • ADMET Prediction : Tools like SwissADME assess permeability (LogP ~2.1) and bioavailability.
  • QSAR Models : Correlate substituent effects (Hammett σ constants) with bioactivity .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Crystallization solvents (e.g., EtOH vs. hexane) yield different crystal forms.
  • Impurity Levels : Crude vs. recrystallized samples (e.g., 98% purity: mp 55–59°C vs. 90%: mp 50–55°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.